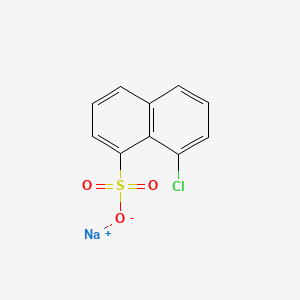

Sodium 8-chloronaphthalene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 8-chloronaphthalene-1-sulfonate: is an organic compound with the molecular formula C10H6ClNaO3S and a molecular weight of 264.66 g/mol . It is a sodium salt derivative of 8-chloronaphthalene-1-sulfonic acid, characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and a sulfonate group at the 1st position. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-chloronaphthalene-1-sulfonate typically involves the sulfonation of 8-chloronaphthalene. The process begins with the chlorination of naphthalene to produce 8-chloronaphthalene, which is then subjected to sulfonation using sulfuric acid or oleum. The resulting 8-chloronaphthalene-1-sulfonic acid is neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove impurities .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at position 8 undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with Amines : In a copper-catalyzed Ullmann coupling, sodium 8-chloronaphthalene-1-sulfonate reacts with substituted anilines in aqueous sodium phosphate buffer (pH 6–7) at 100°C under microwave irradiation. This produces 8-anilinonaphthalene-1-sulfonate derivatives (ANS) in yields ranging from 11% to 74% , depending on the substituent’s electronic effects .

| Substituent (Ar–NH₂) | Yield (%) | Key Observations |

|---|---|---|

| 4-Methylphenyl | 74 | Electron-donating groups enhance yield |

| 4-Nitrophenyl | 25 | Electron-withdrawing groups reduce yield |

| 4-Hydroxyphenyl | 21 | Hydroxyl groups tolerated but lower yield |

-

Mechanistic Insight : The reaction proceeds via direct aromatic nucleophilic substitution without forming a dehydronaphthalene intermediate . Elemental copper (10 mol%) acts as the catalyst, while DMSO enhances reactivity by stabilizing intermediates .

Hydrolysis Reactions

The chlorine substituent is susceptible to hydrolysis under basic aqueous conditions:

-

Formation of 8-Hydroxynaphthalene-1-sulfonate : In water, hydrolysis competes with substitution, yielding 8-hydroxynaphthalene-1-sulfonic acid as a major side product . This reaction is pH-dependent, with higher rates observed in alkaline media.

Coupling Reactions

This compound participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl bromides or iodides enables the synthesis of bifunctional naphthalene derivatives. For example, reacting 8-bromonaphthalene-1-carbonitrile with K₄[Fe(CN)₆]·3H₂O and Pd(OAc)₂ yields naphthalene-1,8-dicarbonitrile .

Side Reactions and Byproducts

-

Disulfide Formation : Reactions with thiols (e.g., sodium n-butyl mercaptide) produce n-butyl 2-naphthyl sulfide but also generate di-n-butyl disulfide via base-catalyzed oxidation of mercaptans .

-

Elimination Pathways : Strong bases like potassium t-butoxide can trigger elimination, forming dehydronaphthalene intermediates in non-aqueous solvents .

Structural and Solubility Effects

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

SCNS has a wide range of applications in scientific research:

Chemical Synthesis

SCNS serves as an important intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique structure allows for nucleophilic substitution reactions, making it valuable in creating more complex molecules .

Biological Research

In biological studies, SCNS is utilized as a fluorescent probe due to its ability to bind with proteins and nucleic acids. This property aids in studying enzyme kinetics and protein-ligand interactions, providing insights into biochemical pathways. Additionally, SCNS has been shown to inhibit certain enzymes, which can be relevant for pharmacological research .

Industrial Applications

SCNS finds applications as a surfactant and dispersing agent in various industrial processes. It is also used in the formulation of cleaning agents and detergents due to its effective solubilizing properties . Furthermore, its role as a corrosion inhibitor enhances its utility in industrial settings.

Case Studies

Case Study 1: Use in Fluorescent Probes

Research has demonstrated that SCNS can effectively bind to biomolecules, allowing for real-time monitoring of biological processes. This application has been pivotal in studies focusing on enzyme activity and cellular signaling pathways.

Case Study 2: Industrial Surfactant Performance

In industrial formulations, SCNS has been tested as a surfactant in cleaning products. Its ability to reduce surface tension significantly improves the efficacy of detergents, leading to better cleaning performance compared to traditional surfactants.

Wirkmechanismus

The mechanism of action of sodium 8-chloronaphthalene-1-sulfonate involves its interaction with various molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their structure and function. The sulfonate group enhances its solubility in water, facilitating its interaction with hydrophilic targets. The chlorine atom provides additional reactivity, allowing the compound to participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

- Sodium 2-naphthalenesulfonate

- 1-Naphthalenesulfonic acid

- 8-Anilino-1-naphthalenesulfonic acid

- Potassium 4-methyl-naphthalene-1-sulfonate

- 8-Cyano-naphthalene-1-sulfonic acid, sodium salt

Uniqueness: Sodium 8-chloronaphthalene-1-sulfonate is unique due to the presence of both a chlorine atom and a sulfonate group on the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications .

Biologische Aktivität

Sodium 8-chloronaphthalene-1-sulfonate (CAS Number: 145-74-4) is a sulfonated aromatic compound known for its diverse applications in biological and environmental sciences. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7ClO3S

- Molecular Weight : 242.67 g/mol

- IUPAC Name : 8-chloronaphthalene-1-sulfonic acid

- PubChem CID : 67353

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, antifungal, and potential cytotoxic effects. Its mechanism of action primarily involves disrupting cellular processes through interference with membrane integrity and enzyme activity.

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus by disrupting their cell membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

2. Antifungal Activity

The compound also exhibits antifungal properties. Research indicates that this compound can inhibit the growth of various fungi, including Candida albicans.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 40 µg/mL |

| Aspergillus niger | 60 µg/mL |

3. Cytotoxic Effects

In vitro studies have suggested that this compound may exhibit cytotoxic effects on mammalian cell lines. For example, it has been evaluated for its potential to induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with phospholipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.

- Reactive Oxygen Species (ROS) Generation : this compound can induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with the compound at concentrations above the MIC values.

Case Study 2: Environmental Impact

A research project assessed the environmental degradation of this compound in aquatic systems. The findings revealed that while the compound is relatively stable under neutral pH conditions, it undergoes degradation in alkaline environments, leading to reduced toxicity over time.

Eigenschaften

CAS-Nummer |

5439-85-0 |

|---|---|

Molekularformel |

C10H7ClNaO3S |

Molekulargewicht |

265.67 g/mol |

IUPAC-Name |

sodium;8-chloronaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14); |

InChI-Schlüssel |

JVJCCQQRGMMETG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+] |

Kanonische SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.